4-Allyloxy-2-hydroxybenzophenone

Vue d'ensemble

Description

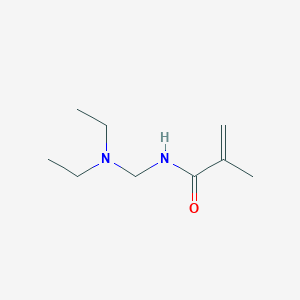

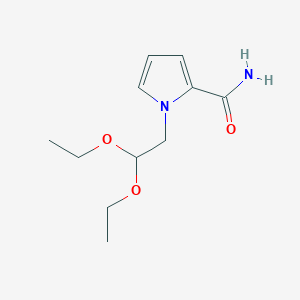

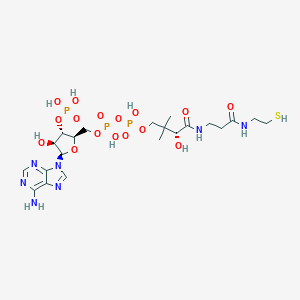

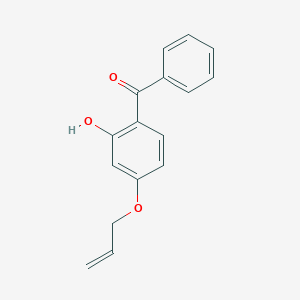

4-Allyloxy-2-hydroxybenzophenone (AHB) is a chemical compound with the molecular formula C16H14O3 . It is used as a copolymerizable UV absorber .

Synthesis Analysis

AHB can be grafted onto polypropylene (PP) via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied, and the optimal grafting conditions were determined .Molecular Structure Analysis

The linear formula of AHB is H2C=CHCH2OC6H3(OH)COC6H5 . It has a molecular weight of 254.28 .Chemical Reactions Analysis

In a study, AHB was grafted onto PP via melt grafting to improve its electrical properties . The effects of several reaction variables, specifically initiator and monomer content, reaction temperature, rotor speed, and grafting yield time were studied .Physical And Chemical Properties Analysis

AHB has a molecular weight of 254.28 . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique

High Voltage Direct Current (HVDC) Cable Insulation

AHB has been used to improve the electrical properties of polypropylene (PP), a promising material for eco-friendly HVDC cable insulation . AHB, with its polar functional groups and conjugated structure, was grafted onto PP via melt grafting . This process effectively inhibited space charge accumulation and improved the volume resistivity and DC breakdown strength of the grafted PP .

Development of Environmentally Friendly Polymer Insulating Materials

The successful grafting of AHB onto PP provides useful ideas for the design and development of environmentally friendly polymer insulating materials for HVDC applications . The grafted PP exhibited the highest volume resistivity and DC breakdown strength when the grafting yield was 0.73% .

Analytical Standard

AHB is used as an analytical standard in scientific research . It is suitable for techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) .

Synthesis of Drugs

4-Hydroxybenzophenone, a compound structurally similar to AHB, is used as an intermediator for the synthesis of drugs . It’s plausible that AHB could have similar applications.

Cosmetics and Food Packaging Materials

Again, 4-Hydroxybenzophenone, a compound structurally similar to AHB, is widely used in cosmetics like lipstick, facial creams, shampoos, and food packaging materials . AHB could potentially be used in similar applications.

Optical Signal Processing Applications

4-Hydroxybenzophenone has been found to have a major role in optical signal processing applications due to its third-order nonlinear absorption coefficient . Given the structural similarity, AHB might also be used in similar optical applications.

Mécanisme D'action

Target of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . This suggests that it interacts with skin, eye, and respiratory system tissues.

Mode of Action

It’s known that the compound has polar functional groups and a conjugated structure . These properties could allow it to interact with biological molecules in its target tissues, leading to the observed irritant effects .

Pharmacokinetics

Given its irritant properties, it’s likely that the compound can be absorbed through the skin and mucous membranes .

Result of Action

It’s known that the compound can cause skin and eye irritation, and may cause respiratory irritation . These effects suggest that the compound can alter cellular function in its target tissues, leading to inflammation and irritation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Allyloxy-2-hydroxybenzophenone. For instance, temperature can affect the grafting yield of the compound . Specifically, excessive temperatures can lead to enhanced homopolymerization, which competes with the grafting reaction and increases chain termination due to increased macroradical activity . Thus, when the temperature exceeded 200°C and continued to increase, the grafting yield decreased .

Safety and Hazards

Orientations Futures

The use of AHB in the development of new eco-friendly insulation materials to replace traditional cross-linked polyethylene (XLPE) is a promising future direction . This is particularly relevant in the context of HVDC applications, where the development of new eco-friendly insulation materials is urgently needed .

Propriétés

IUPAC Name |

(2-hydroxy-4-prop-2-enoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O3/c1-2-10-19-13-8-9-14(15(17)11-13)16(18)12-6-4-3-5-7-12/h2-9,11,17H,1,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZIBGFELWPEOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062510 | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Allyloxy-2-hydroxybenzophenone | |

CAS RN |

2549-87-3 | |

| Record name | 4-(Allyloxy)-2-hydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2549-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, (2-hydroxy-4-(2-propen-1-yloxy)phenyl)phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002549873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, [2-hydroxy-4-(2-propen-1-yloxy)phenyl]phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, [2-hydroxy-4-(2-propenyloxy)phenyl]phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 4-Allyloxy-2-hydroxybenzophenone (AHB) in material science?

A1: AHB is primarily used as a UV absorber and stabilizer in various polymers. Its allyl group allows for grafting onto polymer chains, enhancing its compatibility and long-term performance. Research demonstrates its effectiveness in improving the UV resistance of Ethylene-Vinyl Acetate (EVA) copolymer [] and Polypropylene (PP) [], making them suitable for applications like high-voltage DC cables and outdoor materials.

Q2: How does incorporating AHB into a polymer matrix affect its mechanical properties?

A2: The impact of AHB on mechanical properties depends on the specific polymer and its concentration. Studies on EVA show that incorporating AHB increases breaking elongation but decreases tensile strength []. This suggests that AHB might increase the material's flexibility while slightly compromising its rigidity.

Q3: Can you describe the mechanism by which AHB provides UV protection to materials?

A3: AHB belongs to the benzophenone family of UV absorbers. These molecules absorb UV radiation, particularly in the UV-A and UV-B range, and dissipate the absorbed energy as heat through molecular vibrations. This process prevents the UV radiation from breaking down the polymer chains, thus protecting the material from degradation and extending its lifespan.

Q4: What analytical techniques are commonly employed to characterize AHB and its incorporation into polymers?

A4: Several techniques are used to study AHB and its effects on polymers. Fourier Transform Infrared Spectroscopy (FT-IR) helps identify the characteristic functional groups of AHB and confirm its presence in the polymer matrix []. UV-Visible Spectroscopy assesses the UV absorption properties of the modified material. Additionally, techniques like Field Emission Scanning Electron Microscopy (FESEM) [] can be used to examine the morphology of materials containing AHB.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

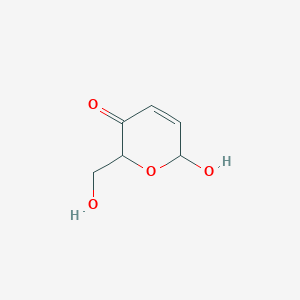

![(2E,5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hepta-2,5-dienal](/img/structure/B160086.png)